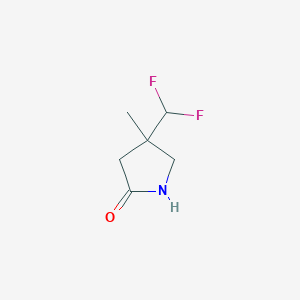

4-(Difluoromethyl)-4-methylpyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(Difluoromethyl)-4-methylpyrrolidin-2-one” likely belongs to the class of organic compounds known as pyrrolidinones . Pyrrolidinones are compounds containing a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom, one ketone group, and three carbon atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Difluoromethyl)-4-methylpyrrolidin-2-one” would be influenced by its molecular structure. The presence of the difluoromethyl group could enhance the lipophilicity and metabolic stability of the compound, which are critical considerations in the field of medication design .Scientific Research Applications

Medicinal Chemistry

The difluoromethyl group in 4-difluoromethyl pyrazole significantly influences its reactivity and lipophilicity. As a result, this compound serves as a valuable building block for designing tailored derivatives. Some notable applications include:

- Cyclooxygenase-2 (COX-2) Inhibition : Molecular docking studies have shown that certain 4-difluoromethyl pyrazole derivatives exhibit high binding affinities toward COX-2, an enzyme associated with inflammation. These derivatives could potentially serve as anti-inflammatory agents .

Agrochemicals

The incorporation of the difluoromethyl group enhances lipophilicity and metabolic stability, critical considerations in agrochemical design. Potential applications include:

- Pesticides and Herbicides : Researchers explore the use of 4-difluoromethyl pyrazole derivatives as active ingredients in agrochemical formulations. Their enhanced stability and lipophilicity may improve efficacy .

Materials Science

The unique properties of 4-difluoromethyl pyrazole make it relevant in materials science. Applications include:

- Functional Materials : Researchers investigate the incorporation of this compound into polymers, coatings, and other materials. Its reactivity and stability contribute to material properties .

Organic Synthesis

4-Difluoromethyl pyrazole serves as a versatile synthetic intermediate. Applications include:

- Late-Stage Difluoromethylation : Researchers have developed methods to introduce difluoromethyl groups into organic molecules. For example, copper-catalyzed reactions allow the late-stage difluoromethylation of various substrates .

Drug Development

Given the prevalence of the CF2 group in FDA-approved drugs, researchers explore its incorporation into new drug candidates. Applications include:

- Drug Design : Medicinal chemists consider 4-difluoromethyl pyrazole derivatives as potential drug scaffolds. Their unique properties may enhance drug efficacy and pharmacokinetics .

Anticancer Research

Cancer remains a global health challenge, and novel compounds are continually investigated. Applications include:

- Anticancer Properties : While research is ongoing, some 4-difluoromethyl pyrazole derivatives have shown promise as potential anticancer agents. Their specific mechanisms of action and interactions with cancer cells are areas of interest .

Mechanism of Action

Future Directions

The future directions for research on “4-(Difluoromethyl)-4-methylpyrrolidin-2-one” would likely depend on its potential applications. If it shows promise as a pharmaceutical, for instance, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name |

4-(difluoromethyl)-4-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO/c1-6(5(7)8)2-4(10)9-3-6/h5H,2-3H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUWAPIMIUEVCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2753970.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2753976.png)

![1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2753978.png)

![3,5-dichloro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2753984.png)

![1-[(3-Chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione](/img/structure/B2753985.png)

![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2753987.png)